molecular formula C14H7ClO4S B12698014 Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide CAS No. 97404-16-5

Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide

Cat. No.: B12698014
CAS No.: 97404-16-5
M. Wt: 306.7 g/mol
InChI Key: FSGCGIQIMWKLGJ-UHFFFAOYSA-N
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Description

Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide is a chemical compound with the molecular formula C14H7ClO4S It is known for its unique structure, which includes a thioxanthene core with a carbonyl chloride group and two dioxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide typically involves the reaction of thioxanthene derivatives with appropriate reagents to introduce the carbonyl chloride and dioxide groups. One common method involves the oxidation of 9-oxo-9H-thioxanthene-3-carbonyl chloride using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Scientific Research Applications

Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-9H-thioxanthene-3-carbonitrile 10,10-dioxide
  • 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide

Uniqueness

Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide is unique due to its carbonyl chloride group, which imparts distinct reactivity compared to other thioxanthene derivatives. This uniqueness makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

9,10,10-trioxothioxanthene-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO4S/c15-14(17)8-5-6-10-12(7-8)20(18,19)11-4-2-1-3-9(11)13(10)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGCGIQIMWKLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60242949
Record name Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97404-16-5
Record name 9H-Thioxanthene-3-carbonyl chloride, 9-oxo-, 10,10-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97404-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097404165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloride 9-oxo-9H-thioxanthene-3-carbonyl 10,10-dioxide
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Record name CHLORIDE 9-OXO-9H-THIOXANTHENE-3-CARBONYL 10,10-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
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